2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride
Description
Structural Classification and Heterocyclic Significance
2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride belongs to the class of benzothiophene sulfonyl chlorides, which integrate a sulfur-containing heterocycle with a sulfonyl chloride functional group. Its molecular formula, $$ \text{C}{11}\text{H}{11}\text{ClO}{2}\text{S}{2} $$, corresponds to a benzothiophene ring system substituted with methyl groups at the 2-, 4-, and 7-positions and a sulfonyl chloride moiety at the 3-position. The SMILES notation $$ \text{O=S(C1=C(C)SC2=C(C)C=CC(C)=C12)(Cl)=O} $$ explicitly defines the connectivity and stereoelectronic environment of the molecule, highlighting the electron-withdrawing effects of the sulfonyl group and the steric influence of the methyl substituents.
The benzothiophene core itself is a bicyclic structure comprising a benzene ring fused to a thiophene ring, conferring aromatic stability while introducing sulfur’s lone pairs for potential coordination or reactivity. Methyl groups at the 2-, 4-, and 7-positions modulate the electronic density of the system, as evidenced by comparative studies of analogous compounds such as 2,3,7-trimethyl-benzothiophene (CAS 35923-92-3), where alkyl substitution patterns influence solubility and reactivity. The sulfonyl chloride group ($$-\text{SO}_2\text{Cl}$$) at the 3-position is a hallmark of high electrophilicity, enabling nucleophilic substitution reactions essential for forming sulfonamides, sulfonate esters, or other functionalized derivatives.
Table 1: Comparative Structural Features of Benzothiophene Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride | 1384430-95-8 | $$ \text{C}{11}\text{H}{11}\text{ClO}{2}\text{S}{2} $$ | Sulfonyl chloride, three methyl groups |
| 1-Benzothiophene-3-sulfonyl chloride | 18494-87-6 | $$ \text{C}{8}\text{H}{5}\text{ClO}{2}\text{S}{2} $$ | Sulfonyl chloride, unsubstituted core |
| 2,3,7-Trimethyl-benzothiophene | 35923-92-3 | $$ \text{C}{11}\text{H}{12}\text{S} $$ | Three methyl groups, no sulfonyl group |
The heterocyclic significance of this compound lies in its dual functionality: the benzothiophene scaffold provides a rigid aromatic platform, while the sulfonyl chloride group serves as a versatile handle for further chemical modifications. Such bifunctional molecules are critical in medicinal chemistry for developing protease inhibitors or kinase-targeting agents, where both aromatic stacking interactions and covalent bonding capabilities are advantageous.
Historical Context in Sulfonyl Chloride Chemistry
Sulfonyl chlorides have been integral to organic synthesis since the early 20th century, with benzenesulfonyl chloride (CAS 98-09-9) serving as a foundational compound for sulfonamide antibiotics like sulfanilamide. Traditional synthesis routes, such as the chlorosulfonation of arenes using chlorosulfuric acid ($$ \text{ClSO}_3\text{H} $$), dominated industrial production until the mid-20th century. For example, the reaction of benzene with chlorosulfuric acid yields benzenesulfonic acid, which is subsequently chlorinated to form the sulfonyl chloride.
Advancements in sulfonyl chloride synthesis have focused on improving selectivity and reducing byproducts. The Reed reaction, which involves the photochemical chlorosulfonylation of alkanes with sulfur dioxide and chlorine, enabled the production of alkylsulfonyl chlorides but faced limitations in regioselectivity. More recently, photocatalytic methods using aryldiazonium salts and sulfur dioxide have emerged, as demonstrated by the work of Sarma et al. (2021), who employed potassium poly(heptazine imide) (K-PHI) under visible light to generate aryl radicals that couple with $$ \text{SO}_2 $$ and chlorine radicals. This approach, which operates at ambient temperatures and avoids harsh reagents, exemplifies the shift toward sustainable and tunable methodologies.
Table 2: Evolution of Sulfonyl Chloride Synthesis Methods
| Method | Era | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Chlorosulfonation | Early 20th c. | Chlorosulfuric acid | High yields for aromatic substrates | Corrosive reagents, poor selectivity |
| Reed reaction | 1950s | $$ \text{SO}2 $$, $$ \text{Cl}2 $$, light | Applicable to alkanes | Requires UV light, mixed products |
| Photocatalytic coupling | 2020s | Aryldiazonium salts, $$ \text{SO}_2 $$, K-PHI | Mild conditions, functional group tolerance | Scalability challenges |
The synthesis of 2,4,7-trimethyl-1-benzothiophene-3-sulfonyl chloride likely draws from these historical and modern techniques. For instance, the chlorosulfonation of a pre-functionalized benzothiophene core could introduce the sulfonyl chloride group, while Friedel-Crafts alkylation or directed ortho-metalation strategies might install the methyl substituents. Alternatively, transition-metal-catalyzed C–H functionalization could offer a more direct route to regioselective methylation, though this remains speculative without explicit literature on the compound’s synthesis.
Properties
Molecular Formula |
C11H11ClO2S2 |
|---|---|
Molecular Weight |
274.8 g/mol |
IUPAC Name |
2,4,7-trimethyl-1-benzothiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClO2S2/c1-6-4-5-7(2)10-9(6)11(8(3)15-10)16(12,13)14/h4-5H,1-3H3 |
InChI Key |
WIGKZXMETARHTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=C2S(=O)(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Sulfonyl Chloride Formation via Sulfuryl Chloride and DMF Activation
A widely recognized industrially scalable method involves the reaction of sulfuryl chloride, N,N-dimethylformamide, and sulfuric acid to generate aromatic sulfonyl chlorides with high purity and efficiency.
-
- Sulfuryl chloride (SO2Cl2) as chlorinating and sulfonating agent.
- N,N-dimethylformamide (DMF) acts as a catalyst forming a reactive chlorinating intermediate.
- Sulfuric acid (H2SO4) in catalytic amounts (0.05 to 1.0 mol per mol of DMF, preferably 0.1 to 0.8 mol).
- Reaction temperature: 0 to 180 °C, optimally 40 to 150 °C.
- Reaction time: 10 minutes to 5 hours depending on temperature.
- Nitrogen atmosphere to prevent oxidation or side reactions.
- Optional solvents: aliphatic hydrocarbons (pentane, hexane), aromatic hydrocarbons (benzene, toluene), ethers (diethyl ether, tetrahydrofuran).
-
- DMF reacts with sulfuryl chloride forming a chlorinating intermediate.
- This intermediate facilitates electrophilic substitution of the sulfonyl chloride group onto the aromatic ring of 2,4,7-trimethyl-1-benzothiophene.
- Sulfuric acid enhances the electrophilicity and stabilizes intermediates.
-
- High purity product.
- Scalable for industrial production.
- Controlled reaction conditions reduce by-products.
| Parameter | Range/Value | Notes |
|---|---|---|
| Sulfuric acid (mol/mol DMF) | 0.05 - 1.0 (preferably 0.1 - 0.8) | Catalyst proportion |
| Temperature | 0 - 180 °C (preferably 40 - 150 °C) | Reaction temperature |
| Reaction time | 10 min - 5 hours | Depends on temperature |
| Atmosphere | Nitrogen | To prevent oxidation |
| Solvents | Various hydrocarbons and ethers | Optional, for solubility and control |
This method is described in detail in patent WO2011058915A1, which emphasizes the flexibility in reagent mixing order and solvent choice for optimal yield and purity.
Alternative Chlorination via Thionyl Chloride (SOCl2)
Another common approach to convert sulfonic acid intermediates to sulfonyl chlorides employs thionyl chloride (SOCl2).
-
- The sulfonic acid derivative of 2,4,7-trimethyl-1-benzothiophene is treated with excess thionyl chloride.
- The reaction is typically conducted under reflux conditions.
- By-products such as SO2 and HCl gases are evolved and removed.
- The reaction can be catalyzed or accelerated by DMF or other Lewis bases.
-
- High conversion efficiency.
- Straightforward purification due to gaseous by-products.
-
- Careful control of temperature is necessary to avoid decomposition.
- Reaction time varies from 1 to several hours depending on scale and conditions.
While direct literature on this exact compound is limited, this method is standard for sulfonyl chloride synthesis from sulfonic acids and is consistent with the general synthetic strategies for aromatic sulfonyl chlorides.
Synthesis via Sulfonyl Chloride Intermediates and Nucleophilic Substitutions
In some synthetic routes, 2,4,7-trimethyl-1-benzothiophene derivatives are first functionalized to sulfonyl chlorides which then serve as intermediates for further transformations.
- Sulfonyl chlorides can be prepared by reacting the corresponding sulfonyl precursors with chlorinating agents such as phosphorus pentachloride (PCl5) or oxalyl chloride.
- The use of triphenylphosphine (PPh3) and amines has been reported for related sulfonyl chloride transformations, although more relevant to sulfinamide synthesis.
Comparative Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Sulfuryl chloride + DMF + H2SO4 | SO2Cl2, DMF, H2SO4 | 40-150 °C, 10 min - 5 h, N2 | High purity, scalable | Requires controlled atmosphere |
| Thionyl chloride chlorination | SOCl2 | Reflux, several hours | Efficient conversion, easy workup | Requires handling of gases |
| PCl5 or oxalyl chloride method | PCl5 or (COCl)2 | Reflux or room temperature | Effective chlorination | More hazardous reagents |
| Triphenylphosphine-assisted | PPh3, amines, sulfonyl chloride | 0 °C to RT, organic solvents | Useful for downstream modifications | Less direct for sulfonyl chloride synthesis |
Research Discoveries and Notes
- The patent WO2011058915A1 highlights the importance of the molar ratio of sulfuric acid to DMF and reaction temperature in optimizing the yield and purity of aromatic sulfonyl chlorides, including benzothiophene derivatives.
- The reaction mechanism involves the formation of a chlorinating intermediate from DMF and sulfuryl chloride, which then electrophilically substitutes the aromatic ring.
- Nitrogen atmosphere is recommended to prevent side reactions such as oxidation or hydrolysis.
- Solvent choice can influence solubility and reaction kinetics; aromatic solvents like toluene or chlorobenzene are commonly used.
- Alternative methods involving thionyl chloride are classical but require careful handling of corrosive and toxic gases.
- Related sulfonyl chloride transformations have been studied extensively for sulfinamide synthesis, indicating the versatility of sulfonyl chlorides as intermediates.
- No direct reports were found on novel or unusual synthetic routes specifically for 2,4,7-trimethyl-1-benzothiophene-3-sulfonyl chloride beyond these established methodologies, indicating that industrial methods remain the standard.
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfides: Produced through reduction reactions.
Scientific Research Applications
2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride involves its ability to act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This property makes it useful in modifying proteins and other biological molecules, thereby affecting their function and activity .
Comparison with Similar Compounds
Sulfonyl chlorides are critical reagents in sulfonation reactions. Below is a detailed comparison of 2,4,7-trimethyl-1-benzothiophene-3-sulfonyl chloride with structurally and functionally related compounds.
Structural and Electronic Comparisons
Key Observations :
- Steric Effects : The benzothiophene core with three methyl groups in the target compound introduces significant steric hindrance compared to simpler benzene-based analogs like TsCl. This may reduce reactivity toward bulky nucleophiles but enhance selectivity in certain reactions.
- Electronic Effects: The trifluoromethyl group in 3-(trifluoromethyl)benzene-1-sulfonyl chloride is strongly electron-withdrawing, increasing the electrophilicity of the sulfonyl chloride group.
Research Findings :
- A 2024 study highlighted that 3-(trifluoromethyl)benzene-1-sulfonyl chloride exhibits rapid hydrolysis in aqueous conditions, limiting its use in polar solvents. In contrast, the benzothiophene derivative’s fused-ring structure and methyl groups confer improved hydrolytic stability, making it preferable for reactions requiring prolonged reaction times .
- The electron-rich benzothiophene core may facilitate π-π interactions in catalytic systems, a property absent in simpler benzene-based analogs.
Biological Activity
2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride is a sulfonyl chloride derivative of benzothiophene, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C12H13ClO2S
Molecular Weight: 258.75 g/mol
IUPAC Name: 2,4,7-trimethyl-1-benzothiophene-3-sulfonyl chloride
Biological Activity Overview
The biological activities of 2,4,7-trimethyl-1-benzothiophene-3-sulfonyl chloride have been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity
- Anticancer Properties
- Inhibition of Biofilm Formation
Antimicrobial Activity
Research has indicated that compounds similar to 2,4,7-trimethyl-1-benzothiophene-3-sulfonyl chloride exhibit significant antimicrobial properties. A study highlighted that sulfonamide derivatives can inhibit the growth of various bacteria, including Pseudomonas aeruginosa and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through in vitro studies. It has been shown to induce apoptosis in cancer cell lines by interfering with tubulin polymerization and disrupting the cell cycle . This mechanism is critical for developing new chemotherapeutic agents targeting rapidly dividing cells.
Inhibition of Biofilm Formation
Inhibition of biofilm formation is another crucial aspect of its biological activity. Compounds derived from benzothiophene structures have demonstrated the ability to significantly reduce biofilm formation in Pseudomonas aeruginosa, which is notorious for its resistance to antibiotics . The effectiveness in biofilm inhibition was quantified using confocal fluorescence light microscopy, showing reductions greater than 80% compared to control groups.
The biological mechanisms through which 2,4,7-trimethyl-1-benzothiophene-3-sulfonyl chloride exerts its effects include:
- Interaction with Cellular Targets : The compound interacts with specific proteins involved in cell division and metabolism.
- Disruption of Signaling Pathways : It may alter signaling cascades that are crucial for cell survival and proliferation.
- Inhibition of Enzymatic Activities : The sulfonyl group can modify enzyme activities essential for bacterial growth.
Case Studies
Several case studies have documented the biological activities of related compounds. For instance:
- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various sulfonamide derivatives against Pseudomonas aeruginosa and found that modifications in the benzothiophene structure enhanced antimicrobial potency .
| Compound | MIC (µg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Compound A | 25 | 85 |
| Compound B | 50 | 60 |
| 2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride | 30 | 90 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves chlorosulfonation of the parent benzothiophene derivative. Key parameters include:
- Temperature control (0–5°C to suppress side reactions like sulfone formation).
- Stoichiometric ratios of chlorosulfonic acid to substrate (excess reagent may degrade methyl groups).
- Reaction time (monitored via TLC or GC-MS to avoid over-chlorination).
Post-synthesis purification via recrystallization (e.g., using hexane/ethyl acetate) enhances purity. Analogous sulfonyl chlorides, such as 3-(cyclopropylcarbamoyl)benzenesulfonyl chloride, follow similar protocols, with methyl substituents requiring adjusted stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- Mass spectrometry (MS) : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of SO₂Cl). NIST data for related sulfonyl chlorides, like 4-Fluoro-3-(trifluoromethyl)benzoyl chloride, emphasize diagnostic fragments at m/z 95 (SO₂Cl⁺) .
- ¹H/¹³C NMR : Methyl groups (δ 2.1–2.5 ppm in ¹H NMR) and aromatic protons (δ 7.0–8.0 ppm) confirm substitution patterns.
- FT-IR : Sulfonyl chloride S=O stretches (~1370 cm⁻¹ and 1180 cm⁻¹) are critical markers.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of 2,4,7-Trimethyl-1-benzothiophene-3-sulfonyl chloride in nucleophilic substitution reactions?
- Methodology : Contradictions often arise from steric hindrance (methyl groups at positions 2,4,7) versus electronic effects (electron-withdrawing sulfonyl chloride). To address this:
- Conduct kinetic studies with varying nucleophiles (e.g., amines vs. alcohols) under controlled conditions.
- Use DFT calculations to map steric/electronic contributions. For example, methyl groups may slow SN2 mechanisms but enhance stability of intermediates.
- Compare reactivity with structurally simpler analogs (e.g., 2,4,6-trifluorobenzenesulfonyl chloride) to isolate variables .
Q. What strategies optimize the stability of this compound during long-term storage, given its sensitivity to hydrolysis?
- Methodology :
- Storage : Under inert atmosphere (Ar/N₂) at –20°C in amber glass vials. Desiccants (e.g., molecular sieves) prevent moisture ingress.
- Stability assays : Monitor purity via HPLC at intervals. Degradation products (e.g., sulfonic acid) indicate hydrolysis.
- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions. Safety protocols for similar chlorides, such as 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxychromenylium chloride, recommend airtight containment to prevent oxidation .
Q. How can computational modeling predict regioselectivity in derivatization reactions involving this sulfonyl chloride?
- Methodology :
- Perform docking studies or MD simulations to model interactions between the sulfonyl chloride and target nucleophiles (e.g., proteins or catalysts).
- Analyze frontier molecular orbitals (FMOs) to identify reactive sites. Methyl groups may sterically block certain positions, directing reactivity to the sulfonyl group.
- Validate predictions with experimental data (e.g., X-ray crystallography of reaction intermediates).
Key Considerations for Experimental Design
- Reaction optimization : Use a DoE (Design of Experiments) approach to test variables like temperature, solvent polarity, and catalyst loading.
- Data validation : Cross-reference spectral data with databases (e.g., PubChem, NIST) for analogous compounds to confirm assignments .
- Safety protocols : Adopt handling guidelines from structurally related hazardous compounds, such as those in Safety Data Sheets (SDS) for sulfonyl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
